2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole
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Overview
Description
2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole is a heterocyclic compound that combines the structural features of imidazole and benzothiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole typically involves a multi-step process. One common method is the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of ionic liquids and nanocatalysts has been explored to improve the efficiency of the synthesis . These methods not only increase the yield but also make the process more sustainable by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen with a palladium catalyst.
Substitution: Halogens, alkylating agents, and nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives that exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, such as topoisomerase II, which is crucial for DNA replication.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Imidazole: Widely used in medicinal chemistry for its antifungal and antibacterial activities.
Benzimidazole: Exhibits a broad spectrum of biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole is unique due to its combined structural features of imidazole and benzothiazole, which confer enhanced biological activities and potential for diverse applications . Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQCCUTMXYPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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